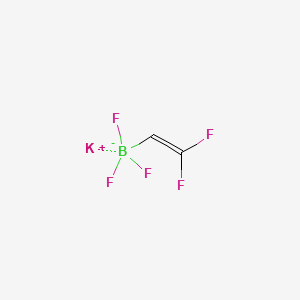
(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid: is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to an azetidine ring, which is further substituted with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid typically involves the reaction of azetidine-2-carboxylic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Azetidine-2-carboxylic acid+Trifluoroacetic anhydride→(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its trifluoroacetyl group can act as a probe for investigating biochemical pathways and mechanisms.
Medicine: In medicine, this compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The azetidine ring provides structural stability and influences the compound’s reactivity.
相似化合物的比较
- (2S)-1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid
- (2S)-1-(Trifluoroacetyl)piperidine-2-carboxylic acid
- (2S)-1-(Trifluoroacetyl)azetidine-2-sulfonic acid
Uniqueness: (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is unique due to its specific combination of a trifluoroacetyl group and an azetidine ring. This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds. Its reactivity and stability make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
255882-90-7 |
|---|---|
分子式 |
C6H6F3NO3 |
分子量 |
197.11 g/mol |
IUPAC 名称 |
(2S)-1-(2,2,2-trifluoroacetyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-2-1-3(10)4(11)12/h3H,1-2H2,(H,11,12)/t3-/m0/s1 |
InChI 键 |
WXLABTHHHSXWLD-VKHMYHEASA-N |
手性 SMILES |
C1CN([C@@H]1C(=O)O)C(=O)C(F)(F)F |
规范 SMILES |
C1CN(C1C(=O)O)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


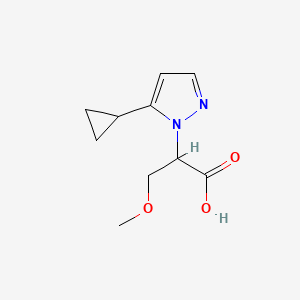
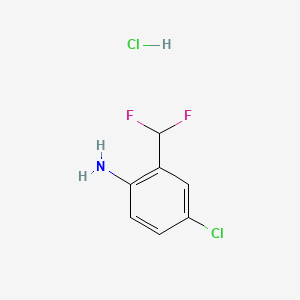
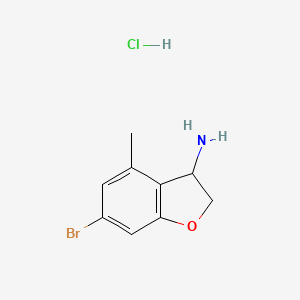
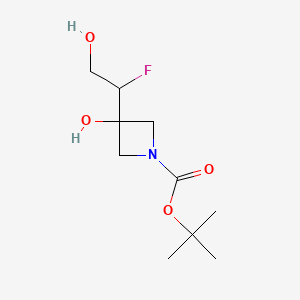
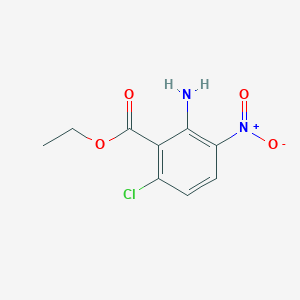
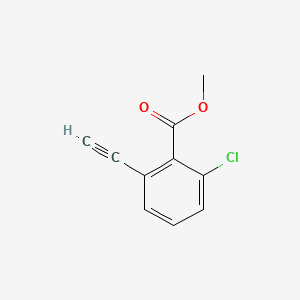
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate](/img/structure/B13481659.png)
amine](/img/structure/B13481674.png)
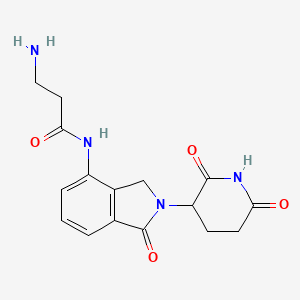
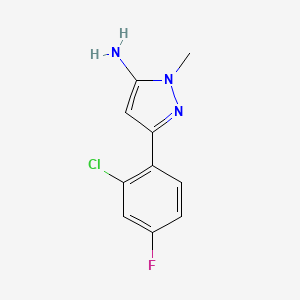
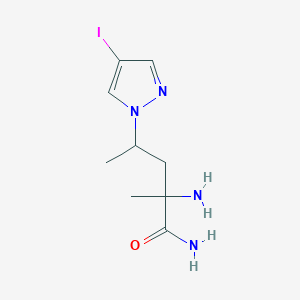
![Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate](/img/structure/B13481690.png)
